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Compound of Interest |

Compound Name: 2,3-Dimethylmorpholine
CAS No.: 52047-12-8
Cat. No.: B2735255
- 7

CAS Registry Number: 1660110-78-0 Chemical Formula: CeH14CINO Stereochemical
Designation:cis-(2R,3S)[1]

Executive Summary

(2R,3S)-2,3-dimethylmorpholine hydrochloride is the specific cis-stereocisomer of the 2,3-
dimethylmorpholine scaffold, stabilized as a hydrochloride salt. Unlike the achiral or racemic
morpholine analogues, this specific isomer is employed in medicinal chemistry to restrict
conformational freedom and modulate metabolic stability.

The introduction of methyl groups at the C2 and C3 positions creates a steric environment that
can block metabolic "soft spots" (preventing oxidative metabolism) and lock the morpholine ring
into a specific chair conformation, thereby enhancing the binding affinity of drug candidates
against targets such as PI3K, mTOR, and BCLS6.

Chemical Identity & Stereochemistry

The distinct biological activity of this building block stems from its absolute configuration.

Structural Specifications
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Property Data

IUPAC Name (2R,3S9)-2,3-dimethylmorpholine hydrochloride
Common Name cis-2,3-dimethylmorpholine HCI

CAS Number 1660110-78-0

Molecular Weight 151.64 g/mol (Salt); 115.17 g/mol (Free Base)
Appearance White to off-white crystalline solid

Chirality C2: (R); C3: (S)

Cis (Methyl groups are on the same face of the

Stereo-Relationship ing)
ring

Conformational Analysis

In a six-membered morpholine ring, the (2R,3S) cis-configuration forces the substituents into
an axial-equatorial (a,e) relationship. Unlike the trans isomer (which can adopt a stable
diequatorial conformation), the cis isomer exists in a dynamic equilibrium between two chair
forms, or adopts a specific conformation upon binding to a protein target.

Key Structural Feature: The cis-2,3-dimethyl arrangement creates a "chiral wall" that can
sterically clash with P-loop regions in kinases or hydrophobic pockets in GPCRs, enforcing
selectivity.
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Figure 1: Conformational dynamics of the cis-2,3-dimethylmorpholine scaffold.

Synthetic Pathways
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The synthesis of (2R,3S)-2,3-dimethylmorpholine requires high stereocontrol, typically
achieved via the Chiral Pool strategy (starting from amino acids) or Asymmetric Hydrogenation.

Primary Synthesis Route (Chiral Pool)

A common industrial route utilizes L-Threonine or L-Allothreonine derivatives to establish the
C2 and C3 stereocenters before ring closure.

 Starting Material: Chiral amino alcohol (e.g., (2S,3S)-2-amino-3-butanol or derived from L-
Alanine).

o Cyclization: Reaction with a chloroacetyl chloride derivative or ethylene glycol equivalent
(under Mitsunobu conditions) to form the morpholinone.

e Reduction: Reduction of the lactam (morpholinone) using Lithium Aluminum Hydride (LAH)
or Borane (BHs) to yield the morpholine.

o Salt Formation: Treatment with anhydrous HCI in dioxane/ether to precipitate the
hydrochloride salt.
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Chiral Precursor

(e.g., L-Alanine derivative)

Step 1: N-Alkylation
(Introduction of C2-C3 backbone)

:

Step 2: Cyclization
(Formation of Morpholinone)

:

Step 3: Reduction
(Lactam -> Amine)

Step 4: HCI Salt Formation

(Precipitation)
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Figure 2: General synthetic workflow for chiral morpholine salts.

Physical & Chemical Properties

The hydrochloride salt form is preferred for handling due to the volatility and hygroscopic
nature of the free base.
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Property Value/Observation Relevance
N High in Water, DMSO, Ideal for biological assays and
Solubility )
Methanol aqueous formulations.
) ] >180°C (Decomposition Indicates high lattice energy;
Melting Point )
typical) stable for storage.

Requires storage in desiccated

Hygroscopicit Moderate
¥d pIety conditions (RT).
o ) ] Protonated at physiological pH
Acidity (pKa) ~8.5 (Conjugate acid) ] -
(7.4), enhancing solubility.
- Resistant to air oxidation
Stability Stable under N2 atmosphere

compared to free amine.

Applications in Drug Discovery

The (2R,3S)-2,3-dimethylmorpholine moiety is a "privileged structure” in medicinal chemistry,
often serving as a replacement for simple morpholine or piperazine rings.

Metabolic Stability (The "Methyl Effect")

Unsubstituted morpholines are prone to oxidative metabolism at the C2/C3 positions (alpha to
the oxygen or nitrogen).

¢ Mechanism: Cytochrome P450 enzymes typically attack the electron-rich C-H bonds
adjacent to the heteroatoms.

¢ Solution: Placing methyl groups at C2 and C3 sterically hinders the approach of the heme
iron of CYP450, significantly increasing the metabolic half-life (

) of the drug.

Selectivity Engineering

In kinase inhibitors (e.g., PI3K
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inhibitors), the morpholine oxygen often forms a critical hydrogen bond with the hinge region of
the kinase ATP-binding pocket.

e The (2R,3S)-methyl groups project into the solvent-exposed region or hydrophobic sub-
pockets.

e This projection can prevent binding to off-target kinases that lack the corresponding space,
thereby improving the Selectivity Index.

Case Study: BCL6 Inhibitors

Recent patents (e.g., W0O2019119145) highlight the use of 2,3-dimethylmorpholine in
developing inhibitors for the BCL6 BTB domain, a target for diffuse large B-cell lymphoma
(DLBCL). The chiral morpholine tail improves the pharmacokinetic profile compared to the
achiral analog.
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Figure 3: Pharmacological advantages of the (2R,3S) scaffold.
Handling & Safety Protocols
As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply.

o Storage: Store at Room Temperature (20-25°C) in a tightly sealed container. Hygroscopic —
use a desiccator.

o Incompatibility: Strong oxidizing agents. Reacts with strong bases to liberate the volatile free

amine.
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e PPE: Wear nitrile gloves and safety glasses. Avoid dust inhalation (irritant to respiratory
tract).

o Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with
an afterburner and scrubber.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: (2R,3S)-2,3-Dimethylmorpholine
Hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2735255#2r-3s-2-3-dimethylmorpholine-
hydrochloride-salt-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://patents.google.com/patent/US11858924B2/en
https://patents.google.com/patent/US11858924B2/en
https://www.benchchem.com/product/b2735255#2r-3s-2-3-dimethylmorpholine-hydrochloride-salt-data
https://www.benchchem.com/product/b2735255#2r-3s-2-3-dimethylmorpholine-hydrochloride-salt-data
https://www.benchchem.com/product/b2735255#2r-3s-2-3-dimethylmorpholine-hydrochloride-salt-data
https://www.benchchem.com/product/b2735255#2r-3s-2-3-dimethylmorpholine-hydrochloride-salt-data
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2735255?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2735255?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

